N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine
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Overview
Description
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine is a complex organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a benzylamine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels .
Mode of Action
It’s worth noting that similar compounds have been found to activate girk channels .
Biochemical Pathways
Activation of girk channels can lead to hyperpolarization of the cell membrane, reducing the activity of neurons and other cells .
Result of Action
Activation of girk channels can lead to a decrease in neuronal excitability .
Biochemical Analysis
Biochemical Properties
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound may also interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes. The localization of this compound within these compartments can impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzylamine moiety: This can be done through a nucleophilic substitution reaction where the benzylamine is introduced to the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar structure but lacks the pyrazole ring.
4-(Trifluoromethyl)benzylamine: Similar structure with the trifluoromethyl group in a different position.
N-Methyl-N-[3-(trifluoromethyl)phenyl]methanamine: Similar structure but with a different substitution pattern.
Uniqueness
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-17-8-9-5-3-4-6-10(9)11-7-12(13(14,15)16)18-19(11)2/h3-7,17H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQTKMWNNGSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640369 |
Source
|
Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898598-62-4 |
Source
|
Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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